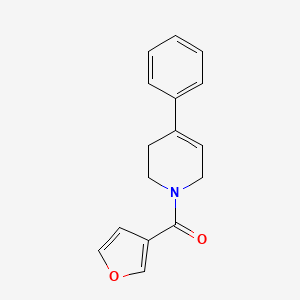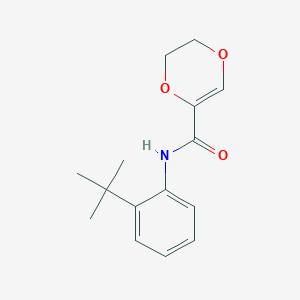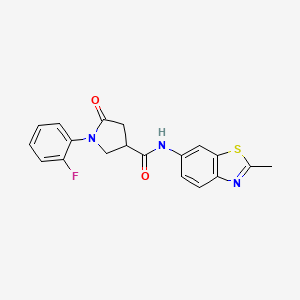
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one, also known as STO-609, is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). CaMKK is a protein kinase that plays a crucial role in various cellular processes, including energy metabolism, autophagy, and cell proliferation. STO-609 has been widely used in scientific research to study the function and regulation of CaMKK and its downstream signaling pathways.
作用機序
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one works by selectively inhibiting the activity of CaMKK, which is a key regulator of various cellular processes. CaMKK is activated by Ca2+/calmodulin and phosphorylates downstream targets, including AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV). Inhibition of CaMKK activity by this compound leads to the downregulation of CaMKK-dependent signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound has been shown to inhibit autophagy in cancer cells, reduce insulin secretion in pancreatic beta cells, and impair mitochondrial function in skeletal muscle cells. This compound has also been shown to reduce glucose uptake and glycogen synthesis in muscle cells and impair exercise-induced adaptation in skeletal muscle.
実験室実験の利点と制限
One of the main advantages of using 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one in lab experiments is its selectivity for CaMKK inhibition. This compound has been shown to have minimal off-target effects and does not affect the activity of other kinases or enzymes. However, one of the limitations of using this compound is its relatively low potency compared to other CaMKK inhibitors. This may limit its effectiveness in certain experimental settings, particularly when high levels of CaMKK inhibition are required.
将来の方向性
There are several future directions for research involving 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one. One area of interest is the role of CaMKK in cancer progression and metastasis. This compound has been shown to inhibit autophagy in cancer cells, which may have implications for cancer therapy. Another area of interest is the role of CaMKK in metabolic disorders, such as obesity and type 2 diabetes. This compound has been shown to reduce insulin secretion and impair glucose uptake in muscle cells, which may have implications for the development of new therapies for these conditions. Additionally, further studies are needed to investigate the long-term effects of CaMKK inhibition on cellular function and overall health.
合成法
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one can be synthesized using a multistep synthesis method. The first step involves the reaction of 7-methyl-6-propan-2-ylchromen-2-one with imidazole in the presence of a base to form the imidazole derivative. The imidazole derivative is then reacted with chloromethyl pivalate in the presence of a base to form the final product, this compound.
科学的研究の応用
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been used in various scientific research studies to investigate the role of CaMKK in different cellular processes. For example, this compound has been used to study the regulation of autophagy in cancer cells, the role of CaMKK in insulin secretion, and the effect of CaMKK inhibition on mitochondrial function. This compound has also been used in studies investigating the role of CaMKK in muscle metabolism and exercise-induced adaptation.
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11(2)14-8-15-13(9-19-5-4-18-10-19)7-17(20)21-16(15)6-12(14)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDPFDGABYUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)


![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)


![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)